Lipophilicity Profile vs. 3-Sulfinoalanine
The physicochemical properties of 3-Sulfino-DL-valine show a distinct and quantifiable difference from its closest structural analog, 3-sulfinoalanine (cysteinesulfinic acid). Specifically, 3-Sulfino-DL-valine exhibits a predicted LogP value of 0.96, indicating greater lipophilicity compared to 3-sulfinoalanine, which has a reported LogP of -2.1 [1]. This difference of over 3 log units signifies a >1000-fold difference in partition coefficient, which directly impacts chromatographic behavior and sample preparation protocols. While 3-sulfinoalanine is highly water-soluble (30.2 g/L), 3-Sulfino-DL-valine is reported to be only slightly soluble in water and requires DMSO or heated methanol for solubilization . These distinct properties are critical for method development in HPLC analysis and for ensuring accurate quantification.
| Evidence Dimension | Lipophilicity (LogP) and Water Solubility |
|---|---|
| Target Compound Data | Predicted LogP: 0.96; Solubility: Slightly soluble in water, soluble in DMSO (heated) and methanol (sparingly) |
| Comparator Or Baseline | 3-Sulfinoalanine (Cysteinesulfinic acid): Predicted LogP: -2.1; Water Solubility: 30.2 g/L [1] |
| Quantified Difference | LogP difference of +3.06 units (>1000-fold difference in partition coefficient); Substantially lower water solubility. |
| Conditions | Predicted values from ALOGPS and ChemAxon software; experimental solubility observations from vendor technical data sheets. |
Why This Matters
This difference is critical for scientists selecting reference standards for HPLC method development, as it dictates the choice of mobile phase, sample diluent, and column stationary phase, directly impacting method robustness and accuracy.
- [1] Showing Compound 3-Sulfinoalanine (FDB022358). FoodB. Accessed April 20, 2026. View Source
